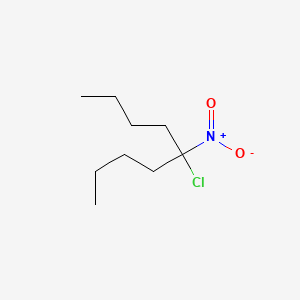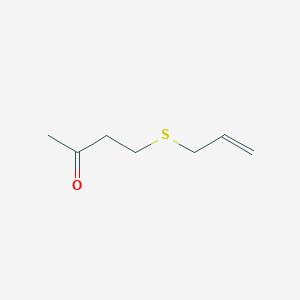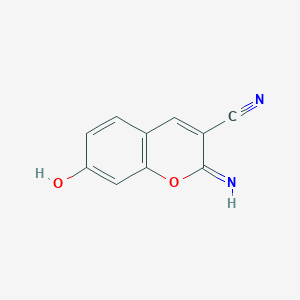![molecular formula C20H14Br2N2O B14241209 1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide CAS No. 468084-09-5](/img/structure/B14241209.png)
1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide is a chemical compound that belongs to the class of phenanthrolinium salts It is characterized by the presence of a bromophenyl group attached to an oxoethyl chain, which is further connected to the phenanthrolinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 1,10-phenanthroline with hydrobromic acid in methanol, followed by the addition of hydrogen peroxide to achieve bromination . The resulting brominated product is then reacted with 4-bromobenzaldehyde under appropriate conditions to introduce the oxoethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxomonosulfate ions, acidic aqueous solutions.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol, or ethanol as solvents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of phenanthroline N-oxides.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline derivatives with various functional groups.
Scientific Research Applications
1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and photophysical properties.
Mechanism of Action
The mechanism of action of 1,10-phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide involves its interaction with molecular targets such as metal ions and biological macromolecules. The phenanthroline core can chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes . Additionally, the bromophenyl and oxoethyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination properties but lacking the bromophenyl and oxoethyl groups.
2,2’-Bipyridine: Another ligand used in coordination chemistry with similar chelating properties.
Phenanthrene: A hydrocarbon with a similar polyaromatic structure but without nitrogen atoms.
Uniqueness
1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide is unique due to the presence of the bromophenyl and oxoethyl groups, which confer additional chemical reactivity and potential biological activity compared to its parent compound, 1,10-phenanthroline . These structural modifications enhance its versatility in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
468084-09-5 |
|---|---|
Molecular Formula |
C20H14Br2N2O |
Molecular Weight |
458.1 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(1,10-phenanthrolin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C20H14BrN2O.BrH/c21-17-9-7-14(8-10-17)18(24)13-23-12-2-4-16-6-5-15-3-1-11-22-19(15)20(16)23;/h1-12H,13H2;1H/q+1;/p-1 |
InChI Key |
VYHQUSYQFAERBQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=[N+]3CC(=O)C4=CC=C(C=C4)Br)C=C2)N=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



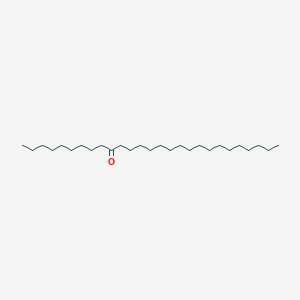
![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
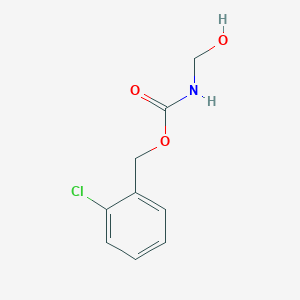

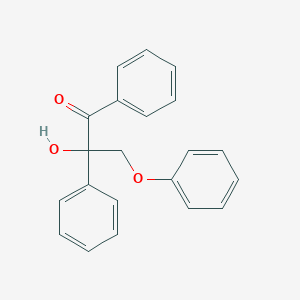
![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)
